N-Methyl-4-chloro-L-phenylalanine

Description

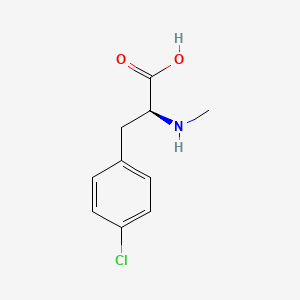

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYVWVFWHBBMH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure of N-Methyl-4-chloro-L-phenylalanine

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-Methyl-4-chloro-L-phenylalanine

Abstract

N-Methyl-4-chloro-L-phenylalanine is a non-proteinogenic, unnatural amino acid (UAA) of significant interest in medicinal chemistry and drug development. As a derivative of L-phenylalanine, it incorporates two key modifications: a chlorine atom on the phenyl ring and a methyl group on the alpha-amino nitrogen. These alterations impart unique conformational and physicochemical properties, making it a valuable building block for designing peptides and peptidomimetics with enhanced therapeutic potential. The N-methylation is known to improve metabolic stability, increase membrane permeability, and restrict conformational flexibility, which can lead to higher receptor affinity and selectivity.[1][2] The 4-chloro substitution serves as a bioisostere for hydrogen and can influence binding interactions and metabolic pathways.[3] This guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of N-Methyl-4-chloro-L-phenylalanine, designed for researchers and professionals in drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of N-Methyl-4-chloro-L-phenylalanine is based on the L-phenylalanine scaffold. The key distinguishing features are the substitution of a hydrogen atom with a chlorine atom at the para (4-position) of the phenyl ring and the methylation of the primary amine. The "L" designation refers to the stereochemistry at the alpha-carbon, which is retained from its natural precursor.

Structural Diagram

The 2D chemical structure can be visualized as follows:

Caption: 2D structure of N-Methyl-4-chloro-L-phenylalanine.

Physicochemical Data

Specific experimental data for N-Methyl-4-chloro-L-phenylalanine is not extensively published. The following table consolidates data from its parent compound, 4-Chloro-L-phenylalanine, and provides calculated values for the target molecule.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid | - |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Calculated |

| Molecular Weight | 213.66 g/mol | Calculated[4][5] |

| CAS Number | Not explicitly indexed. Precursor (4-Chloro-L-phenylalanine): 14173-39-8 | [6][7] |

| Appearance | Expected to be a white to off-white powder | Inferred[6][7] |

| Melting Point (°C) | >220 (decomposes) (for 4-Chloro-L-phenylalanine) | [7] |

| Solubility | Slightly soluble in water; soluble in dilute aqueous base | Inferred[6] |

| pKa (Predicted) | ~2.2 (Carboxyl), ~9.9 (Amine) | Inferred |

| XLogP3 (Predicted) | ~1.9 | Inferred from similar structures |

Synthesis and Purification

The synthesis of N-methylated amino acids is a well-established field in organic chemistry, driven by their importance in peptide science.[1] Several reliable methods can be adapted for the synthesis of N-Methyl-4-chloro-L-phenylalanine. A common and effective strategy involves the reductive amination of the corresponding α-keto acid or, more practically, the direct methylation of the parent amino acid after suitable protection.

Synthetic Workflow: N-Methylation via a Sulfonamide Intermediate

A robust method for selective N-methylation is the Fukuyama amine synthesis, which involves protection of the amine as a 2-nitrobenzenesulfonamide (nosyl) group, methylation under mild basic conditions, and subsequent deprotection.[1] This approach prevents over-methylation and is compatible with various functional groups.

Caption: Synthetic workflow for N-Methyl-4-chloro-L-phenylalanine.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for N-methylation of amino acids.[1][8]

Step 1: Esterification of 4-Chloro-L-phenylalanine

-

Suspend 4-Chloro-L-phenylalanine (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) (2.2 eq) dropwise while stirring. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification and provides the amine as its hydrochloride salt, preventing side reactions.[9]

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield 4-Chloro-L-phenylalanine methyl ester hydrochloride as a solid.

Step 2: N-Nosyl Protection

-

Dissolve the methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 eq) portion-wise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-nosylated product.

Step 3: N-Methylation

-

Dissolve the N-nosylated intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add finely powdered potassium carbonate (K₂CO₃) (3.0 eq) as a mild base. Causality: The sulfonamide proton is acidic and is easily removed by K₂CO₃ to form a nucleophilic anion.

-

Add methyl iodide (MeI) (1.5 eq) and stir the mixture at room temperature for 12-18 hours.

-

Dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and salts.

-

Dry the organic layer and concentrate to obtain the N-methylated product.

Step 4 & 5: Deprotection and Saponification

-

Dissolve the N-methylated, N-nosylated intermediate (1.0 eq) in DMF.

-

Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq). Causality: The thiolate anion acts as a soft nucleophile, selectively cleaving the N-S bond of the nosyl group.[1]

-

Stir for 2-4 hours at room temperature.

-

After deprotection is complete (monitored by TLC), add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) directly to the mixture for saponification of the methyl ester.

-

Stir for an additional 2-4 hours.

-

Acidify the mixture to a pH of ~5-6 with dilute HCl. The product may precipitate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate.

Purification

The final product is typically purified using column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure N-Methyl-4-chloro-L-phenylalanine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (Predicted)

¹H NMR (400 MHz, DMSO-d₆, δ in ppm):

-

Aromatic Protons: Two doublets between 7.3-7.5 ppm (4H total), characteristic of a 1,4-disubstituted benzene ring.

-

Alpha-Proton (α-CH): A multiplet around 4.0-4.3 ppm.

-

Beta-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet or two doublets of doublets between 3.0-3.4 ppm.

-

N-Methyl Protons (N-CH₃): A singlet around 2.4-2.6 ppm.

-

Carboxyl Proton (COOH): A broad singlet, typically >10 ppm (exchangeable with D₂O).

-

Amine Proton (NH): A broad singlet, variable position (exchangeable with D₂O).

¹³C NMR (100 MHz, DMSO-d₆, δ in ppm):

-

Carbonyl Carbon (C=O): ~170-173 ppm.

-

Aromatic C-Cl: ~132-134 ppm.

-

Aromatic C-H: ~128-131 ppm.

-

Aromatic C (quaternary): ~135-137 ppm.

-

Alpha-Carbon (α-C): ~60-63 ppm.

-

Beta-Carbon (β-C): ~36-39 ppm.

-

N-Methyl Carbon (N-CH₃): ~32-35 ppm.

Mass Spectrometry (ESI+):

-

Molecular Ion [M+H]⁺: Expected at m/z 214.06.

-

Isotope Peak [M+2+H]⁺: Expected at m/z 216.06, with an intensity of ~33% relative to the [M+H]⁺ peak, which is characteristic of a single chlorine atom.

-

Key Fragment: Loss of the carboxyl group (-45 Da) to give a fragment at m/z 169.09.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

O-H stretch (Carboxylic Acid): Broad band from 2500-3300.

-

N-H stretch (Secondary Amine): ~3300-3400.

-

C=O stretch (Carboxylic Acid): ~1700-1725.

-

C=C stretch (Aromatic): ~1490-1600.

-

C-Cl stretch: ~1090.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the definitive method for confirming purity and identity.

Caption: Analytical workflow for purity and identity confirmation.

Protocol: HPLC-MS Analysis

-

System: An HPLC system equipped with a UV detector and coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.8 mL/min.

-

UV Detection: Monitor at 220 nm (for peptide bonds if incorporated) and 254 nm (for the aromatic ring).

-

MS Detection: ESI in positive ion mode. Scan range m/z 100-500.

-

Self-Validation: The expected outcome is a single major peak in the chromatogram. The mass spectrum associated with this peak must show the correct [M+H]⁺ ion at m/z 214.06 and the characteristic M+2 isotope pattern. Purity is determined by the peak area percentage at 254 nm.

Applications in Research and Drug Development

N-Methyl-4-chloro-L-phenylalanine is not an end-product therapeutic but a specialized building block for peptide-based drug discovery.[13]

-

Enhanced Pharmacokinetics: Incorporation of N-methylated amino acids into peptides is a proven strategy to increase metabolic stability against proteases and improve membrane permeability, which can enhance oral bioavailability.[1][2]

-

Conformational Constraint: The N-methyl group restricts the rotation around the N-Cα bond (phi angle), reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity.[1]

-

Peptide Synthesis: It is used in both solid-phase and solution-phase peptide synthesis, typically with the alpha-amino group protected by Fmoc or Boc groups to facilitate controlled chain elongation.[13][14]

-

Enzyme Inhibition Studies: The parent compound, 4-chloro-phenylalanine, is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[6] The N-methylated version could be used to design more drug-like inhibitors with improved cellular uptake.

Safety and Handling

The parent compound, 4-Chloro-L-phenylalanine, is classified as toxic if swallowed and may cause an allergic skin reaction.[15] It is prudent to handle N-Methyl-4-chloro-L-phenylalanine with the same level of caution.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-sealed container, protected from light. For long-term storage, refrigeration (-20°C) is recommended.[6]

Conclusion

N-Methyl-4-chloro-L-phenylalanine is a synthetically accessible and highly valuable unnatural amino acid. Its molecular structure combines features that address common challenges in peptide drug development, namely metabolic instability and poor membrane permeability. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is crucial for its effective application in the design of next-generation peptide therapeutics. The predictive spectroscopic and established chromatographic methods provide a robust framework for quality control and validation in a research setting.

References

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827424, 4-Chloro-L-phenylalanine methyl ester. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 4-CHLORO-DL-PHENYLALANINE METHYL ESTER. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

-

University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Supporting Information. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Chapter 6. Retrieved from [Link]

-

Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]

- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.

-

Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]

-

Loo, Y. H., & Ritman, J. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 853-859. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6(92), 89679-89686. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]

-

Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloro-L-phenylalanine methyl ester | C10H12ClNO2 | CID 827424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-DL-PHENYLALANINE METHYL ESTER [drugs.ncats.io]

- 6. L-4-Chlorophenylalanine | 14173-39-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. rsc.org [rsc.org]

- 10. N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. chembk.com [chembk.com]

- 15. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Role of N-Methylation in Peptide Metabolic Stability

[1]

Executive Summary

The "Peptide Paradox"—high potency and selectivity coupled with poor pharmacokinetic (PK) profiles—remains the primary bottleneck in peptide drug discovery. Native peptides are rapidly degraded by serum proteases and exhibit poor membrane permeability due to high hydrogen bond donor counts. N-methylation , the substitution of the amide hydrogen with a methyl group, is a critical medicinal chemistry strategy to overcome these barriers.[1][2][3][4] This guide details the mechanistic basis of N-methylation, provides a robust solid-phase synthesis protocol, and outlines validation workflows for assessing metabolic stability.

The Biological Barrier: Mechanisms of Proteolytic Resistance

Proteolytic instability is primarily driven by peptidases recognizing the peptide backbone. N-methylation confers stability through three synergistic mechanisms:

-

Steric Occlusion: The methyl group (

) introduces significant steric bulk ( -

Conformational Constraint: N-methylation restricts the torsional angles (

) of the backbone. This often locks the peptide into a "bioactive" conformation (e.g., -

Hydrogen Bond Elimination: Proteases often require the amide proton (

) to form a hydrogen bond with the enzyme's catalytic triad (e.g., the oxyanion hole in serine proteases). Removing this proton disrupts the transition state stabilization required for hydrolysis.

Visualization: Mechanism of Action

The following diagram illustrates how N-methylation disrupts protease interaction compared to a native peptide.

Caption: Comparative mechanism showing how N-methylation disrupts the catalytic H-bond network and introduces steric clashes, preventing proteolysis.

Structural Mechanics & Permeability

Beyond stability, N-methylation profoundly alters physicochemical properties.[4]

-

Lipophilicity & Permeability: According to Lipinski’s Rule of 5, hydrogen bond donors (HBD) limit membrane permeability. Each N-methylation removes one HBD. This allows the peptide to traverse the lipid bilayer more easily, improving oral bioavailability.

-

Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans isomer (

), N-methylated bonds have a lower energy barrier for isomerization, often populating the cis conformation (

Synthetic Methodology: Site-Specific On-Resin N-Methylation[5]

While N-methylated amino acids can be purchased, they are expensive and limited in variety. The Fukuyama-Mitsunobu reaction on the solid phase is the industry standard for introducing N-methyl groups at specific sites during Solid Phase Peptide Synthesis (SPPS).

Protocol: The "Nosyl" Strategy

This protocol is superior to direct alkylation (which causes over-methylation) and reductive amination (which can be slow on sterically hindered residues).

Reagents Required:

-

Resin: Rink Amide or Wang resin (swelled in DMF).

-

Protecting Group: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Base: Collidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Methylating Agent: Methanol (MeOH) + Triphenylphosphine (

) + DIAD (Diisopropyl azodicarboxylate). -

Deprotection:

-Mercaptoethanol (

Step-by-Step Workflow:

-

Fmoc Removal: Deprotect the N-terminus of the resin-bound peptide using 20% Piperidine/DMF. Wash 3x DCM, 3x DMF.

-

Sulfonylation (Activation):

-

Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

-

Add to resin and shake for 15 minutes.

-

QC Check: Perform a Ninhydrin test. It should be negative (sulfonamide formed).

-

-

N-Methylation (Mitsunobu):

-

Desulfonylation (Deprotection):

-

Treat resin with

-ME (10 eq) and DBU (5 eq) in NMP for 5 minutes (Repeat 2x). -

Wash thoroughly. The secondary amine is now ready for the next coupling.

-

-

Coupling the Next Residue:

-

Coupling to an N-methyl secondary amine is difficult. Use high-efficiency reagents like HATU or COMU with double coupling cycles.

-

Visualization: Synthesis Workflow

Caption: The 3-step "Nosyl" strategy for site-specific on-resin N-methylation during SPPS.

Assessing Metabolic Stability

To validate the impact of N-methylation, comparative stability assays are required.

Protocol: In Vitro Plasma Stability Assay

Objective: Determine the half-life (

-

Preparation:

-

Thaw pooled plasma (Human/Rat/Mouse) on ice. Centrifuge at 3000xg to remove lipids/clots.

-

Prepare peptide stock (10 mM in DMSO).

-

-

Incubation:

-

Dilute peptide to 10

M in pre-warmed (37°C) plasma. -

Total volume: 500

L per replicate (n=3).

-

-

Sampling:

-

At time points

min, remove 50

-

-

Quenching:

-

Immediately add aliquot to 200

L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). -

Vortex and centrifuge at 10,000xg for 10 min to precipitate plasma proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (Reverse Phase C18 column).

-

Monitor the parent ion [M+H]+ peak area relative to Internal Standard.

-

-

Calculation:

-

Plot

vs. Time. -

Slope =

. - .

-

Quantitative Impact: Comparative Data

The following table summarizes the impact of N-methylation on metabolic stability and permeability, derived from key literature examples (e.g., Somatostatin analogs, Cilengitide precursors).

| Peptide Scaffold | Modification | Assay Medium | Half-Life ( | Permeability ( | Ref |

| Somatostatin Analog | Native (Cyclic) | Human Plasma | ~12 min | Low | [1] |

| Tri-N-Methylated | Human Plasma | > 24 hours | High (10% Oral Bioavailability) | [1] | |

| Cilengitide (RGD) | Native | Liver Microsomes | < 10 min | Negligible | [2] |

| N-Me-Val Analog | Liver Microsomes | > 120 min | Moderate | [2] | |

| Endothelin Antagonist | Native Hexapeptide | Rat Plasma | 22 min | Low | [3] |

| Single N-Me-Ile | Rat Plasma | 185 min | Improved | [3] |

Note: Data represents general trends observed in structure-activity relationship (SAR) studies. N-methylation generally increases

Case Study: Cyclosporine A (CsA)[8][9][10]

Cyclosporine A represents the "gold standard" of N-methylation. It is a cyclic undecapeptide (11 residues) containing seven N-methylated amino acids.[7]

-

Structural Feature: The extensive N-methylation forces the peptide into a specific "closed" conformation in hydrophobic environments (membrane), shielding polar groups.

-

Chameleon Effect: In aqueous environments, it exposes polar groups slightly to maintain solubility, but in the membrane, it buries them.

-

Result: CsA is one of the few orally bioavailable peptide drugs (Bioavailability ~30%) despite a molecular weight >1200 Da, violating Lipinski's rules but adhering to the specific design principles of N-methylated macrocycles.

References

-

Chatterjee, J., et al. (2008).[5][8][9] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[8][9] Link

-

Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation.[10] Anti-Cancer Agents in Medicinal Chemistry. Link

-

Wayne, G.J., et al. (2020).[3] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[2][4][5][6][8][9][10][11][12][13][14][15] Link

-

Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[9][16] Journal of Peptide Science.[5] Link

-

Di Gioia, M.L., et al. (2016). N-Methylated peptides: A review of their synthesis and biological activity. Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vibrational spectral signatures of peptide secondary structures: N-methylation and side chain hydrogen bond in cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico approaches for predicting the half-life of natural and modified peptides in blood | PLOS One [journals.plos.org]

- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 15. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

Conformational Constraints of N-Methylated Amino Acids: A Technical Guide

Topic: Conformational Constraints of N-Methylated Amino Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N-methylated amino acids is a pivotal strategy in modern peptidomimetic drug design.[1][2] By replacing the amide proton with a methyl group, researchers introduce profound steric and electronic perturbations that restrict the conformational freedom of the peptide backbone.[3] This guide dissects the mechanistic basis of these constraints, their impact on secondary structure, and their practical application in enhancing metabolic stability and membrane permeability.[3] It serves as a blueprint for leveraging N-methylation to transition from biologically active hits to viable lead candidates.

Mechanistic Foundations: The Steric & Electronic Landscape

The Ramachandran Shift

The primary driver of conformational constraint in N-methylated amino acids is the introduction of the N-methyl group (

-

Loss of Hydrogen Bond Donor: The replacement of the amide proton (

) removes a critical hydrogen bond donor.[4] This destabilizes canonical -

Steric Clash (The

Restriction): The-

Consequence: The canonical

-helical region ( -

Result: The backbone is forced into extended conformations (

-strand region) or semi-extended Polyproline II (

-

Cis-Trans Isomerization Kinetics

Unlike standard peptide bonds, which exist almost exclusively (>99.9%) in the trans (

-

Energetics: The energy difference between cis and trans isomers in N-methylated peptides drops to

kcal/mol. -

Equilibrium: This allows for a significant population (5–30% or higher) of the cis (

) conformer in solution. -

Design Implication: This property is exploited to induce specific turn structures (e.g., VIb

-turns) that are otherwise inaccessible, facilitating macrocyclization.

Visualization: Cis-Trans Equilibrium Mechanics

Figure 1: Kinetic equilibrium of N-methylated amide bonds. The N-methyl group reduces the energy penalty for the cis-conformation, allowing dynamic switching that can be trapped by macrocyclization.

Therapeutic Implications: Stability & Permeability[1][4][5][6]

Metabolic Stability (Protease Shielding)

N-methylation confers resistance to proteolytic degradation through two distinct mechanisms:

-

Steric Occlusion: The bulky methyl group physically blocks the catalytic site of proteases (e.g., chymotrypsin, pepsin) from accessing the scissile bond.

-

Conformational Mismatch: Proteases recognize extended trans conformations. By inducing cis-geometry or altering the local backbone curvature, N-methylation renders the peptide unrecognizable to the enzyme.

Membrane Permeability (The Chameleonic Effect)

A critical challenge in peptide drug delivery is crossing the lipid bilayer. N-methylation addresses this via the "Chameleonic Property":

-

Desolvation Energy: Removing the amide proton reduces the energetic cost of shedding water molecules before entering the membrane.

-

Conformational Flux: N-methylated peptides can adopt a "closed" conformation (hiding polar groups via intramolecular H-bonds) in the lipid environment and an "open" conformation in the aqueous cytosol to bind their target.

Table 1: Comparative Properties of Native vs. N-Methylated Peptides

| Feature | Native Peptide | N-Methylated Variant |

| H-Bond Donors | High (Every residue) | Reduced (Targeted removal) |

| Conformation | Flexible / | Restricted / Turn & Extended prone |

| Cis-Content | < 0.1% (except Pro) | 5% – 30%+ (Sequence dependent) |

| Proteolytic | Minutes | Hours to Days |

| Permeability ( | Low ( | Enhanced ( |

Experimental Protocols & Synthesis

The Coupling Challenge

Coupling an N-methylated amino acid (or coupling to one) is synthetically demanding due to steric hindrance.[3][5] Standard reagents (e.g., HBTU) often result in low yields, deletion sequences, or racemization.

Optimized Synthesis Workflow

To ensure high-fidelity synthesis, specific reagents and protocols must be employed.

Recommended Reagents:

-

Coupling onto N-Me: HATU, HOAt, or COMU with DIEA.

-

Difficult Couplings: PyBroP or Triphosgene (forming acid chlorides in situ).[5]

-

Monitoring: Chloranil test (standard Kaiser test is ineffective for secondary amines).

Protocol: Solid-Phase Coupling of N-Methylated Residues

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

-

Activation: Dissolve Fmoc-N-Me-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Base Addition: Add DIEA (6 eq) immediately prior to adding to resin.

-

Coupling: Shake for 2–4 hours (double coupling recommended).

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

-

Deprotection: 20% Piperidine/DMF (standard). Note: N-Me residues are prone to diketopiperazine (DKP) formation if the N-terminus is Pro or N-Me-AA; avoid prolonged deprotection times.

Visualization: Synthesis Decision Tree

Figure 2: Decision tree for the synthesis of N-methylated peptides, highlighting critical reagent changes and risk mitigation for diketopiperazine (DKP) formation.

Case Study: Cyclosporine A (CsA)

Cyclosporine A represents the archetype of N-methylation success. It is a cyclic undecapeptide with seven N-methylated residues.

-

Conformation: The N-methyl groups enforce a rigid structure that binds cyclophilin with high affinity.

-

Permeability: Despite a molecular weight of >1200 Da, CsA has excellent oral bioavailability. This is attributed to its ability to bury its polar amide bonds internally (stabilized by N-Me steric shielding), presenting a hydrophobic surface to the lipid membrane.

References

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

-

White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

-

Biron, E., et al. (2006).[6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

-

Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins. Advances in Protein Chemistry. Link

Sources

The Synergistic Scaffold: A Technical Guide to Halogenated N-Methyl Amino Acids

Executive Summary

In the high-stakes arena of peptide therapeutics and peptidomimetics, two chemical modifications stand out for their ability to transform labile, impermeable sequences into robust drug candidates: N-methylation and Halogenation .[1][2][3] While often treated as separate optimization strategies, their convergence—creating halogenated N-methyl amino acids —offers a synergistic toolkit for modulating conformation, lipophilicity, and metabolic stability.

This guide synthesizes the literature on these dual-modified scaffolds. It moves beyond basic synthesis to explore the causality of their physicochemical behaviors, providing researchers with a roadmap for integrating these residues into high-value drug discovery campaigns.

The Convergence of Methylation and Halogenation

The "Methyl Effect": Backbone Constraints and Permeability

N-methylation of the peptide backbone replaces the amide proton with a methyl group.[2] This simple substitution has profound consequences:

-

Conformational Locking: It lowers the energy barrier between cis and trans amide bond isomers, often populating the cis conformer which is rare in natural peptides. This induces turn structures (e.g.,

-turns) that can mimic bioactive conformations. -

Permeability: By removing a hydrogen bond donor (the amide NH), N-methylation reduces the energetic penalty of desolvation required to cross the lipid bilayer.

-

Proteolytic Resistance: The steric bulk of the N-methyl group hinders the approach of proteases, significantly extending plasma half-life.

The "Halogen Effect": Bioisosterism and Sigma Holes

Halogenation (F, Cl, Br, I) introduces unique electronic and steric properties:

-

Lipophilicity: Halogens increase the partition coefficient (logP), facilitating membrane penetration.

-

Halogen Bonding: Heavier halogens (Cl, Br, I) exhibit a "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-X bond. This allows for specific, directional interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein, distinct from hydrogen bonding.

The Synergistic Rationale

Combining these modifications creates a "super-residue." The N-methyl group locks the backbone conformation and improves permeability, while the halogen atom tunes the side-chain electronics and introduces novel binding vectors.[1] This combination is particularly potent in the design of Antimicrobial Peptides (AMPs) and Protein-Protein Interaction (PPI) inhibitors.

Synthetic Architectures

Synthesizing halogenated N-methyl amino acids requires navigating the risk of racemization and steric hindrance. Two primary strategies dominate the literature: Direct N-Methylation of Halogenated Precursors and Reductive Amination .

Strategy A: The Freidinger Lactam Route (Gold Standard)

For high enantiomeric purity, particularly with bulky halogenated side chains (e.g., 4-Cl-Phe, 3-Br-Tyr), the formation of a 5-oxazolidinone (Freidinger lactam) intermediate is the most robust method. This method locks the chirality before methylation.[2]

Strategy B: Reductive Amination

A more direct approach involves the reductive amination of

Visualization: Synthesis Workflow Comparison

The following diagram contrasts the two primary synthetic routes, highlighting the decision points based on substrate complexity.

Figure 1: Decision tree for synthesizing halogenated N-methyl amino acids, contrasting the high-fidelity Freidinger Lactam route with the faster Reductive Amination method.

Physicochemical Profiling

The introduction of these dual modifications alters the fundamental properties of the amino acid.[3] The table below summarizes the quantitative shifts observed in literature when comparing a standard amino acid (Phenylalanine) to its modified counterparts.

Table 1: Comparative Physicochemical Properties

| Property | L-Phe (Native) | 4-Cl-Phe (Halogenated) | N-Me-Phe (Methylated) | N-Me-4-Cl-Phe (Dual) |

| LogP (Lipophilicity) | 1.38 | ~2.05 | 1.65 | ~2.40 |

| H-Bond Donors | 1 (Amide NH) | 1 | 0 | 0 |

| Proteolytic Stability | Low (<1h) | Moderate | High (>4h) | Very High (>12h) |

| Conformation | Trans favored | Trans favored | Cis/Trans equilibrium | Restricted Cis/Trans |

| Binding Interaction | Multi-modal |

Data derived from consensus trends in peptide medicinal chemistry literature [1, 2].

Mechanism of Action: The Halogen Bond

In drug design, the halogen atom on the aromatic ring of an N-methyl amino acid can serve as a "molecular anchor." The N-methyl group restricts the backbone, positioning the side chain (and its halogen) into a precise orientation to interact with a receptor carbonyl oxygen.

Figure 2: Mechanistic diagram illustrating how the N-methyl group pre-organizes the ligand, facilitating a directional halogen bond with the receptor.[4]

Experimental Protocols

Protocol: Synthesis of N-Methyl-4-Chloro-L-Phenylalanine (Freidinger Method)

This protocol is adapted for high reliability in a drug discovery setting, prioritizing enantiomeric purity.

Reagents:

-

N-Boc-4-Chloro-L-Phenylalanine (Starting Material)

-

Paraformaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Triethylsilane (TES)

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Oxazolidinone Formation (Cyclization):

-

Dissolve N-Boc-4-Cl-Phe (1.0 eq) in anhydrous toluene.

-

Add paraformaldehyde (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Reflux using a Dean-Stark trap to remove water. Monitor by TLC until the starting material disappears (approx. 2-4 hours).

-

Checkpoint: The formation of the 5-oxazolidinone ring protects the chiral center and the nitrogen simultaneously.

-

Concentrate in vacuo to yield the crude oxazolidinone.

-

-

Reductive Cleavage (Ring Opening):

-

Dissolve the crude oxazolidinone in a 1:1 mixture of Chloroform/TFA.

-

Add Triethylsilane (3.0 eq) and stir at room temperature for 12-24 hours.

-

Mechanism:[2] The TFA protonates the lactam oxygen, and TES delivers a hydride to the benzylic position, cleaving the ring to form the N-methyl group while removing the Boc-equivalent protection.

-

Concentrate the volatile organics.

-

-

Purification:

-

Precipitate the product using cold diethyl ether.

-

Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient) to isolate the pure N-Methyl-4-Chloro-L-Phenylalanine trifluoroacetate salt.

-

Protocol: Permeability Assessment (PAMPA)

To validate the "Methyl Effect," a Parallel Artificial Membrane Permeability Assay (PAMPA) is essential.

-

Preparation: Prepare a 10 mM stock solution of the peptide containing the modified amino acid in DMSO.

-

Donor Plate: Dilute stock to 500 µM in PBS (pH 7.4) and add to the donor wells of the PAMPA sandwich plate.

-

Membrane: Coat the PVDF membrane filter with 5 µL of 1% lecithin in dodecane (artificial lipid bilayer).

-

Acceptor Plate: Fill acceptor wells with 200 µL of PBS.

-

Incubation: Mate the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Analysis: Quantify the concentration in donor and acceptor wells using UV-Vis spectroscopy or LC-MS. Calculate the effective permeability (

).

Applications in Drug Discovery[2][5][6][7][8][9]

Antimicrobial Peptides (AMPs)

Naturally occurring AMPs often suffer from rapid degradation. Incorporating halogenated N-methyl amino acids has been shown to increase potency against resistant strains (e.g., MRSA) while reducing toxicity to human erythrocytes. The halogen increases membrane affinity, while N-methylation prevents proteolytic cleavage by serum proteases [3].

Metabolic Stability in Peptidomimetics

In the development of somatostatin analogs, "N-methyl scanning" (systematic replacement of residues with their N-methyl counterparts) identified positions where modification extended the half-life from minutes to hours. When coupled with halogenation (e.g., replacing Phe with 4-Cl-Phe), the analogs exhibited tighter binding due to the formation of additional hydrophobic contacts within the receptor pocket [4].

References

-

N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. Source: MDPI Molecules URL:[Link]

-

Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: Biochemistry (ACS) URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Methyl-4-chloro-L-phenylalanine

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of N-Methyl-4-chloro-L-phenylalanine starting from L-phenylalanine .

Given the challenges of direct regioselective chlorination on the phenylalanine scaffold, this guide delineates a Two-Phase Strategy :

-

Scaffold Functionalization: A robust Nitration-Reduction-Sandmeyer sequence to install the 4-chloro substituent with high regioselectivity.

-

N-Methylation: A stereochemically conservative Boc-protection/Methylation sequence to install the methyl group without racemization.

Strategic Overview

The conversion of L-phenylalanine to N-Methyl-4-chloro-L-phenylalanine presents two primary synthetic challenges: regiocontrol during chlorination and retention of chirality during N-methylation.

-

Challenge 1: Chlorination. Direct chlorination of L-phenylalanine often yields inseparable mixtures of ortho- and para- isomers and di-chlorinated byproducts [1]. To ensure high purity, this protocol utilizes a Nitration-Sandmeyer sequence . Although longer, this route guarantees exclusive para- substitution and leverages the crystalline properties of intermediates for purification.

-

Challenge 2: N-Methylation. Direct methylation of amino acids using methyl iodide leads to over-methylation (quaternization). This protocol employs the Boc-carbamate strategy [2], utilizing tert-butyl carbamate protection to acidify the N-H proton, allowing controlled mono-methylation via NaH/MeI, followed by deprotection.

Synthetic Pathway Diagram

Caption: Step-wise transformation from L-Phenylalanine to N-Methyl-4-chloro-L-phenylalanine via Sandmeyer and Boc-Methylation strategies.

Phase 1: Scaffold Functionalization (Synthesis of 4-Chloro-L-Phe)

Objective: Install the chlorine atom at the C4 position while preserving the L-configuration. Mechanism: Electrophilic Aromatic Substitution (Nitration) followed by Diazotization/Sandmeyer Displacement.

Reagents & Equipment

-

L-Phenylalanine (High purity >99%)[1]

-

Acetic Anhydride, HNO₃ (fuming), H₂SO₄ (conc.)

-

Pd/C (10%), H₂ gas

-

NaNO₂, CuCl, HCl (conc.)

-

Equipment: Hydrogenation apparatus (Parr shaker or balloon), Ice bath, Reflux condenser.

Detailed Protocol

Step 1.1: Protection and Nitration

-

Acetylation: Dissolve L-phenylalanine (10 g, 60 mmol) in 2M NaOH (30 mL). Cool to 0°C. Add acetic anhydride (7 mL) dropwise while maintaining pH >10 with additional NaOH. Acidify to pH 2 with HCl to precipitate N-Acetyl-L-phenylalanine . Filter and dry.[2]

-

Nitration: Dissolve N-acetyl-L-phenylalanine (10 g) in conc. H₂SO₄ (30 mL) at 0°C. Add fuming HNO₃ (2.5 mL) dropwise, keeping temperature <5°C. Stir for 1 h at 0°C.

-

Quench: Pour mixture onto crushed ice (200 g). The 4-nitro derivative precipitates (the ortho isomer remains largely in solution or is removed via recrystallization from water).

-

Checkpoint: Verify regiochemistry via ¹H NMR (Look for AA'BB' pattern in aromatic region).

-

Step 1.2: Reduction and Sandmeyer

-

Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 h. Filter catalyst to obtain N-Acetyl-4-amino-L-phenylalanine .

-

Diazotization: Suspend the amine (5 g) in 6M HCl (20 mL) at 0-5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 20 min to form the diazonium salt.

-

Sandmeyer: Slowly add the cold diazonium solution to a stirred solution of CuCl (1.2 eq) in conc. HCl at 0°C. Allow to warm to RT, then heat to 60°C for 30 min until gas evolution ceases.

-

Hydrolysis: Reflux the resulting N-acetyl-4-chloro derivative in 6M HCl for 4 h to remove the acetyl group.

-

Isolation: Neutralize to pH 6 with NH₄OH to precipitate 4-Chloro-L-phenylalanine . Recrystallize from H₂O.

Phase 2: N-Methylation (The Boc Strategy)

Objective: Selectively methylate the alpha-amine. Mechanism: Nucleophilic substitution of the Boc-carbamate anion on methyl iodide. This method (Cheung & Benoiton) prevents over-methylation and racemization [2].

Reagents & Equipment

-

4-Chloro-L-phenylalanine (from Phase 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methyl Iodide (MeI), Sodium Hydride (NaH, 60% in oil)

-

Tetrahydrofuran (THF, anhydrous), Dimethylformamide (DMF, anhydrous)

-

Trifluoroacetic acid (TFA)

Detailed Protocol

Step 2.1: Boc-Protection

-

Dissolve 4-chloro-L-phenylalanine (2.0 g, 10 mmol) in 1:1 Dioxane/H₂O (20 mL).

-

Add NaOH (1M, 11 mL) and Boc₂O (2.4 g, 11 mmol). Stir at RT for 12 h.

-

Evaporate dioxane.[2] Acidify aqueous layer with KHSO₄ (1M) to pH 2.

-

Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield N-Boc-4-chloro-L-phenylalanine .

-

Yield Target: >90% (White foam/solid).[3]

-

Step 2.2: N-Methylation (Critical Step)

Rationale: The N-H proton of the Boc-carbamate is acidic (pKa ~17). NaH deprotonates this nitrogen, which then attacks MeI. The bulky Boc group prevents di-methylation.

-

Setup: Dissolve N-Boc-4-chloro-L-phenylalanine (1.5 g, 5 mmol) in anhydrous THF (15 mL) under Argon. Add MeI (2.5 mL, 40 mmol, 8 eq).

-

Deprotonation: Cool to 0°C. Carefully add NaH (60% dispersion, 0.6 g, 15 mmol, 3 eq) in small portions.

-

Note: Hydrogen gas will evolve. Ensure proper venting.

-

-

Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 24 h. The solution usually turns clear or slightly yellow.

-

Quench: Cool to 0°C. Quench carefully with water (dropwise).

-

Workup: Evaporate THF. Dilute residue with water, wash with ether (removes mineral oil). Acidify aqueous layer with citric acid or KHSO₄ to pH 3. Extract product into Ethyl Acetate.[2][4]

-

Product:N-Boc-N-methyl-4-chloro-L-phenylalanine .

-

Step 2.3: Deprotection

-

Dissolve the methylated intermediate in DCM (5 mL).

-

Add TFA (5 mL). Stir at RT for 1 h.[2]

-

Isolation: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

-

Final Purification: Precipitate the salt from Et₂O or purify via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

-

Salt Exchange (Optional): To obtain the HCl salt, dissolve in dilute HCl and lyophilize.

Quality Control & Validation

Data specifications for the final product: N-Methyl-4-chloro-L-phenylalanine Hydrochloride .

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, 210 nm) | > 98.0% |

| Identity | ¹H NMR (D₂O/DMSO) | δ ~2.6 (s, 3H, N-Me); δ ~7.3 (d, 2H), 7.4 (d, 2H) |

| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | > 99% ee (L-isomer) |

| Mass Spec | ESI-MS | [M+H]⁺ = 214.1 (calc. for free base) |

References

-

Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine from L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558. Link

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][5][6][7] Chemical Reviews, 104(11), 5823-5846. Link

Disclaimer: This protocol involves hazardous chemicals (MeI, NaH, strong acids). All procedures must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

- 1. N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. chembk.com [chembk.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Methyl-4-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation and Halogenation in Peptide Therapeutics

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation of the peptide backbone is a key modification that can profoundly influence a peptide's conformational properties and its resistance to enzymatic degradation.[2][3][4] The presence of an N-methyl group removes the amide proton, a crucial hydrogen bond donor, which can disrupt secondary structures like alpha-helices and favor more extended or beta-turn conformations.[5] This conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity to its target receptor.

Concurrently, the introduction of halogen atoms, such as chlorine, onto the aromatic side chains of amino acids like phenylalanine can further enhance therapeutic potential. Halogenation can increase the hydrophobicity of the peptide, potentially improving cell permeability and metabolic stability. The chloro-substituent on the phenyl ring of Fmoc-N-Methyl-4-chloro-L-phenylalanine, therefore, presents a dual-pronged approach to peptide optimization.

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified amino acid, Fmoc-N-Methyl-4-chloro-L-phenylalanine. We will delve into the specific challenges posed by this unique building block and provide a detailed, field-proven protocol for its successful incorporation into peptide sequences.

Challenges in the SPPS of Fmoc-N-Methyl-4-chloro-L-phenylalanine

The incorporation of N-methylated amino acids, particularly those with bulky side chains, presents significant challenges during SPPS.[1][6] The primary obstacle is the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows down the kinetics of the coupling reaction.[5] This can lead to incomplete couplings, resulting in deletion sequences and a lower purity of the crude peptide.[7]

Furthermore, the presence of an N-methylated residue can increase the propensity for diketopiperazine formation, a side reaction that can truncate the peptide chain, especially when the N-methylated amino acid is at the C-terminus or followed by a proline or glycine residue.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[9][10]

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.

-

Protocol:

-

Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[11]

-

After swelling, drain the DMF.

-

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

-

Protocol:

-

Add a solution of 20% piperidine in DMF to the resin.[11][12]

-

Agitate the mixture for 5-7 minutes at room temperature.[11]

-

Drain the piperidine solution.

-

Repeat the 20% piperidine in DMF treatment for another 5-7 minutes to ensure complete deprotection.

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[11]

-

Expert Insight: Incomplete Fmoc deprotection can be a problem in difficult sequences. While stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, they may also promote side reactions.[13] For most applications, a double treatment with 20% piperidine is sufficient.

Coupling of Fmoc-N-Methyl-4-chloro-L-phenylalanine

This is the most critical step due to the steric hindrance of the amino acid. The choice of coupling reagent is paramount for achieving high coupling efficiency.

-

Recommended Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[5][14][15]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent for difficult sequences.[16]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers comparable efficiency to HATU with improved safety and solubility profiles.[14]

-

-

Protocol:

-

In a separate vial, dissolve Fmoc-N-Methyl-4-chloro-L-phenylalanine (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly difficult couplings, a double coupling (repeating the coupling step) or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, though caution must be exercised to avoid racemization.[5][17]

-

After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-

Causality Behind the Choices: The use of potent activating agents like HATU or HCTU is necessary to overcome the reduced nucleophilicity and steric hindrance of the N-methylated amine. These reagents form highly reactive activated esters that can react more efficiently with the secondary amine of the N-methylated residue.[15]

Capping (Optional but Recommended)

To prevent the formation of deletion sequences, it is advisable to cap any unreacted N-terminal amines after the coupling step.

-

Protocol:

-

Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like DIEA or pyridine in DMF, for 15-30 minutes.[12]

-

Drain the capping solution and wash the resin with DMF.

-

Chain Elongation

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence. For standard, non-sterically hindered amino acids, coupling reagents like HBTU or TBTU can be used.[14]

Cleavage and Global Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

-

Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common and effective cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues like tryptophan, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.

-

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.[7]

-

Dry the crude peptide under vacuum.

-

Data Presentation and Analysis

Table 1: Recommended Reagent Stoichiometry for Coupling Fmoc-N-Methyl-4-chloro-L-phenylalanine

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-N-Methyl-4-chloro-L-phenylalanine | 3 - 5 |

| Coupling Reagent (HATU, HCTU, PyAOP) | 3 - 5 |

| Base (DIEA, Collidine) | 6 - 10 |

Table 2: Typical Analytical Data for a Model Peptide Containing N-Methyl-4-chloro-L-phenylalanine

| Analysis | Expected Result |

| Analytical RP-HPLC Purity | >70% crude purity (sequence-dependent) |

| Mass Spectrometry (ESI-MS) | Observed mass should match the calculated theoretical mass of the target peptide. The presence of deletion sequences (mass of target - mass of one amino acid) may be observed. |

Workflow Visualization

Caption: Workflow for the solid-phase synthesis of peptides.

Purification and Characterization

The purification of the crude peptide is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][18]

-

Column: A C18 column is generally suitable for peptide purification.[18][19]

-

Mobile Phases: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.[19]

-

Detection: UV detection at 215 nm and 280 nm is standard for monitoring peptide elution.[18]

The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS), and its purity should be assessed by analytical RP-HPLC.[18][20]

Conclusion

The successful incorporation of Fmoc-N-Methyl-4-chloro-L-phenylalanine into synthetic peptides is achievable with careful optimization of the coupling conditions. The use of potent coupling reagents and, if necessary, extended reaction times or double coupling protocols are key to overcoming the steric hindrance associated with this modified amino acid. The resulting peptides, with their enhanced conformational stability and modified electronic properties, hold significant promise for the development of novel peptide-based therapeutics.

References

- Benchchem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.

- Simple and efficient Fmoc removal in ionic liquid. (2017, July 21). RSC Publishing.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Methods for Removing the Fmoc Group.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2004). Alternative and Chemoselective Deprotection of the α-Amino and Carboxy Functions of N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters by Modulation of the Molar Ratio in the AlCl3/N,N-Dimethylaniline Reagent System. European Journal of Organic Chemistry, 2004(21), 4437–4441.

- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed.

- Biron, E., & Kessler, H. (2018).

- Benchchem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.

- US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google P

- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (2025, November 9).

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 51(15), 2562–2570.

- N-methylation in amino acids and peptides: Scope and limitations. (n.d.).

- Fmoc Solid-Phase Peptide Synthesis | Springer N

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.

- Reixach, N., & Subirós-Funosas, R. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1779.

- Biron, E., & Kessler, H. (2018). N -methylation in amino acids and peptides: Scope and limitations.

- Fmoc-Phe(4-Cl)-OH [175453-08-4]. (n.d.). Peptides.

- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences*. (n.d.).

- Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Minimal Protection Str

- Biovera. (2024, November 13).

- Fmoc-Phe(4-Cl)-OH = 98.0 175453-08-4. (n.d.). Sigma-Aldrich.

- Fmoc-Phe(4-Cl)

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr

- Fmoc Resin Cleavage and Deprotection. (n.d.).

- da Silva, V. C., & da Costa, L. A. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1247–1265.

- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation in amino acids and peptides: Scope and limitations [krisp.org.za]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. renyi.hu [renyi.hu]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]

- 13. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 14. bachem.com [bachem.com]

- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 19. biovera.com.au [biovera.com.au]

- 20. almacgroup.com [almacgroup.com]

Application Note: Overcoming Steric and Electronic Hurdles in the Synthesis of N-Methylated Chlorinated Peptides

Executive Summary & Strategic Overview

The incorporation of N-methylated chlorinated amino acids (e.g.,

However, synthesizing these motifs presents a "double whammy" of chemical challenges:

-

Steric Hindrance: The

-methyl group drastically reduces the nucleophilicity of the amine, making acylation difficult and increasing the risk of racemization. -

Conformational Instability:

-methylation promotes cis-peptide bond formation, accelerating diketopiperazine (DKP) formation, particularly at the dipeptide stage. -

Halogen Lability: Aryl and alkyl chlorides are sensitive to standard hydrogenolysis conditions (Pd/C, H

) used to remove Benzyl (Bn) or Cbz groups, leading to unintended hydrodehalogenation.

This guide details a Fmoc/tBu-based orthogonal strategy designed specifically to navigate these hurdles. We prioritize acid-labile side-chain protection to avoid hydrogenolysis and employ specialized coupling/deprotection cocktails to suppress DKP formation.

Strategic Decision Matrix

Before initiating synthesis, select your protecting group strategy based on the specific chlorinated scaffold.

Figure 1: Decision matrix highlighting the incompatibility of chlorinated residues with hydrogenolysis-based deprotection (e.g., Boc/Bzl strategy using HF or Cbz removal via Pd/C).

Critical Protocol: Mitigating Diketopiperazine (DKP) Formation[1][2][3]

The most common failure mode when handling

The "2-CTC / DBU" System

Objective: Minimize ester electrophilicity and reduce base-catalyzed cyclization during Fmoc removal.

Materials:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin.[1][2] Why? The bulky trityl linker sterically hinders the back-biting attack.

-

Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[3]

Step-by-Step Protocol:

-

Loading: Load the first amino acid onto 2-CTC resin at a low substitution level (< 0.6 mmol/g) to reduce inter-chain aggregation.

-

Deprotection (The Critical Step):

-

Standard 20% Piperidine/DMF is dangerous here. It is often too slow and promotes DKP.

-

Wash: DCM (3 x 1 min).

-

Treat: Add 2% DBU / 5% Piperazine in NMP .

-

Time: 2 x 5 minutes (Short bursts are better than one long exposure).

-

Wash: NMP (5 x 1 min) immediately.

-

-

Observation: If you observe a significant loss of resin weight or a "missing" dipeptide peak in LCMS, DKP has occurred.

Self-Validating Check:

-

Perform a micro-cleavage after the second amino acid coupling.

-

Pass: Mass spec shows linear dipeptide (M+H).

-

Fail: Mass spec shows cyclic DKP (M-18 mass shift) or no product.

Protocol: High-Efficiency Coupling for N-Me-Cl-AAs

Coupling onto a sterically hindered

Recommended Reagents

| Reagent | Efficiency | Racemization Risk | Notes |

| COMU | Very High | Low | Safer/more soluble than HATU. Excellent for N-Me. |

| HATU | High | Low-Medium | The "Gold Standard" but harder to remove byproducts. |

| PyAOP | High | Low | Specifically optimized for N-Me to N-Me couplings. |

| BTC | Extreme | High | "Bis-trichloromethyl carbonate". Use only if others fail. |

Workflow: COMU/Oxyma Pure Coupling

Context: Coupling Fmoc-AA-OH onto a resin-bound

-

Equilibration: Swell resin in DMF/NMP (1:1).

-

Activation:

-

Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in a minimal volume of DMF.

-

Add COMU (5.0 eq).

-

Add DIPEA (10.0 eq). Crucial: Base must be added last to prevent premature hydrolysis.

-

-

Reaction:

-

Add activated solution to the resin immediately.

-

Temperature: Elevate to 50°C (microwave or heated shaker). Note: Do not exceed 50°C for chlorinated analogs to prevent elimination.

-

Time: 2 x 30 minutes (Double coupling is mandatory).

-

-

Monitoring: The Chloranil test is required (Kaiser test does not work on secondary amines).

Synthesis of the Building Block (If not commercial)

If the specific Fmoc-

Figure 2: The Fukuyama-Mitsunobu on-resin methylation strategy allows for precise mono-methylation of chlorinated amino acids without affecting the halogen.

Key Precaution: When removing o-NBS (Step 5), use Mercaptoethanol/DBU . Avoid harsh reducing agents that might attack the chlorine.

Final Cleavage & Isolation

The "Do Not Use" List:

-

❌ Pd/C Hydrogenation: Will strip the Chlorine (Ar-Cl

Ar-H). -

❌ Na/NH

: Will strip the Chlorine. -

❌ High Temperature TFA (>40°C): May cause acid-catalyzed elimination of aliphatic chlorides.

Recommended Cleavage Cocktail (TFA/TIS/H2O):

-

Ratio: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H

O. -

Procedure:

-

Analysis: Verify the isotopic pattern in MS. A monochlorinated peptide will show a distinct 3:1 ratio for M and M+2 peaks.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][4][7][8] The Journal of Organic Chemistry. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][9] ACS Omega. [Link]

-

Urban, et al. (2011). Selective removal of a benzyl protecting group in the presence of an aryl chloride.[10] Tetrahedron Letters. [Link][10]

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Microwave-Assisted Cross-Coupling of N-Methyl-4-chloro-L-phenylalanine for Accelerated Drug Discovery

This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient coupling of N-Methyl-4-chloro-L-phenylalanine using microwave-assisted synthesis. The protocols herein are designed to accelerate the generation of novel molecular entities by leveraging the speed and efficiency of microwave heating for challenging cross-coupling reactions.

Introduction: The Strategic Importance of N-Methyl-4-chloro-L-phenylalanine

N-Methyl-4-chloro-L-phenylalanine is a valuable chiral building block in medicinal chemistry. The presence of the N-methyl group can enhance metabolic stability and conformational rigidity, while the 4-chloro-substituted phenyl ring serves as a versatile handle for late-stage functionalization. The targeted formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position is a critical strategy in library synthesis and lead optimization. However, the inherent low reactivity of the aryl chloride moiety often necessitates harsh reaction conditions and long reaction times with conventional heating.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[3][4][5] By utilizing microwave energy for rapid and uniform heating, MAOS provides a powerful tool to overcome the activation barrier of challenging reactions, making it ideally suited for the coupling of deactivated substrates like N-Methyl-4-chloro-L-phenylalanine.[6][7][8]

This guide details the principles and provides step-by-step protocols for two of the most powerful transformations for this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, both optimized for microwave conditions.

Foundational Principles

The Challenge of Coupling Aryl Chlorides

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthesis.[2][9] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[1] Aryl chlorides are significantly less reactive in this step than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[1][2] Overcoming this hurdle traditionally required high temperatures and extended reaction times, which can lead to degradation of sensitive substrates. The solution lies in using specialized catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[2][10][11]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave heating, in contrast, is a result of direct interaction between microwave energy and the molecules in the reaction mixture.[7] The two primary mechanisms are:

-

Dipolar Polarization: Polar molecules, such as the solvents used in these reactions, attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion creates friction, generating heat quickly and uniformly throughout the sample volume.[6][12][13]

-